2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes a chloro group, a methyl group, and an alkynyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The chloro group and the alkynyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules. The pathways involved can include nucleophilic substitution and addition reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: This compound is similar in structure but lacks the chloro group, making it less reactive in certain substitution reactions.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: This compound has a similar alkynyl alcohol structure but includes a benzonitrile group, which alters its chemical properties and applications.
Uniqueness
2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol is unique due to the presence of both a chloro group and an alkynyl alcohol moiety. This combination provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
81720-23-2 |
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Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-(4-chloro-2-methylbut-3-yn-2-yl)oxyethanol |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3-4-8)10-6-5-9/h9H,5-6H2,1-2H3 |
InChI Key |
DVRXXNHMCBCUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCl)OCCO |
Origin of Product |
United States |
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